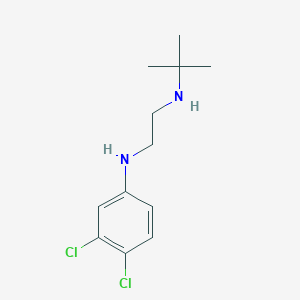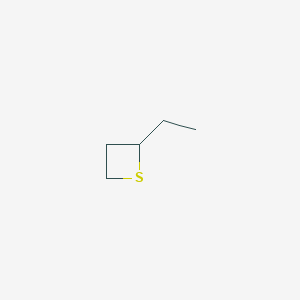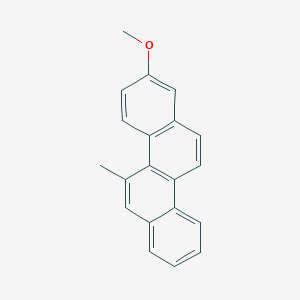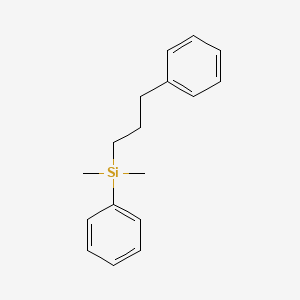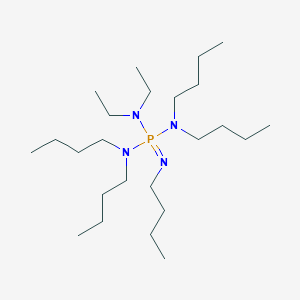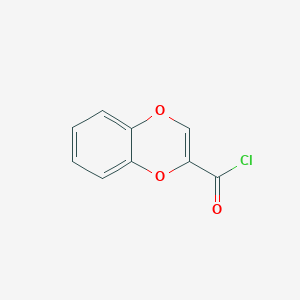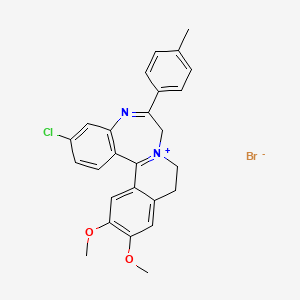
7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium, 9,10-dihydro-3-chloro-12,13-dimethoxy-6-(p-tolyl)-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium, 9,10-dihydro-3-chloro-12,13-dimethoxy-6-(p-tolyl)-, bromide is a complex organic compound with a molecular weight of 511.83796 and the formula C26H24BrClN2O2 . This compound is part of the benzodiazepine family, which is known for its diverse pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium, 9,10-dihydro-3-chloro-12,13-dimethoxy-6-(p-tolyl)-, bromide involves multiple steps, including the formation of the isoquinoline and benzodiazepine rings. The reaction conditions typically require specific catalysts, solvents, and temperature controls to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various fields.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium, 9,10-dihydro-3-chloro-12,13-dimethoxy-6-(p-tolyl)-, bromide has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzodiazepines and isoquinoline derivatives. These compounds share structural similarities but may differ in their pharmacological properties and applications.
Uniqueness
What sets 7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium, 9,10-dihydro-3-chloro-12,13-dimethoxy-6-(p-tolyl)-, bromide apart is its unique combination of functional groups and its potential for diverse applications in various fields of research and industry.
Propiedades
Número CAS |
82808-81-9 |
|---|---|
Fórmula molecular |
C26H24BrClN2O2 |
Peso molecular |
511.8 g/mol |
Nombre IUPAC |
3-chloro-12,13-dimethoxy-6-(4-methylphenyl)-9,10-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-8-ium;bromide |
InChI |
InChI=1S/C26H24ClN2O2.BrH/c1-16-4-6-17(7-5-16)23-15-29-11-10-18-12-24(30-2)25(31-3)14-21(18)26(29)20-9-8-19(27)13-22(20)28-23;/h4-9,12-14H,10-11,15H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
RYTHUUOLSOEIDG-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C4=[N+](C2)CCC5=CC(=C(C=C54)OC)OC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Pentane-1,5-diylbis(oxy)]bis(3-aminopropan-2-ol)](/img/structure/B14433419.png)
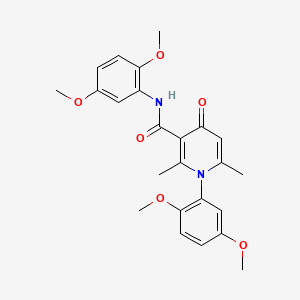
![1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole](/img/structure/B14433426.png)
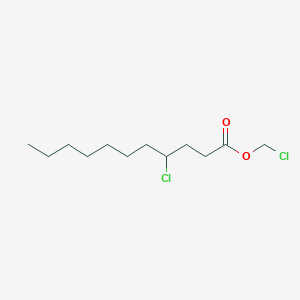
![4-[(1-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14433440.png)
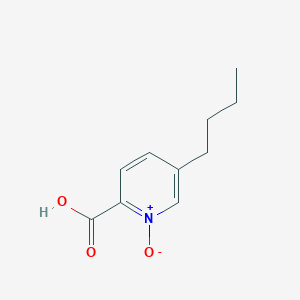
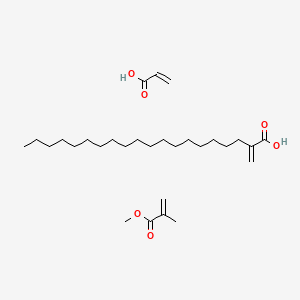
![9-Propoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14433450.png)
